N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2-methylphenyl)glycinamide
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Overview
Description
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2-methylphenyl)glycinamide is a complex organic compound with a unique structure that includes benzyl, bromophenyl, sulfonyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2-methylphenyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Benzyl Group:
Introduction of the Bromophenyl Group: The bromophenyl group is added through a substitution reaction, often using bromobenzene derivatives.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Common industrial methods include batch and continuous flow synthesis, with careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2-methylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2-methylphenyl)glycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2-methylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(4-chloro-2-methylphenyl)glycinamide
- N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide
- N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide
Uniqueness
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2-methylphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-17-7-5-6-10-21(17)24-22(26)16-25(15-18-8-3-2-4-9-18)29(27,28)20-13-11-19(23)12-14-20/h2-14H,15-16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALNUICOZPBDIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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